N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
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Overview
Description
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound with a unique structure that includes a bromine atom and a dihydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the reaction of 2-bromo-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Scientific Research Applications
N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with specific molecular targets. The bromine atom and the dihydronaphthalene moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of N-(2-Bromo-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine.
Hydroxylamine derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
This compound is unique due to its specific structure, which combines a bromine atom with a dihydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
56384-59-9 |
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Molecular Formula |
C10H10BrNO |
Molecular Weight |
240.10 g/mol |
IUPAC Name |
N-(2-bromo-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10BrNO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12-13/h1-4,9,13H,5-6H2 |
InChI Key |
QVJDMAHGIQELJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=NO)C1Br |
Origin of Product |
United States |
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